4-(4-甲酰基-1-甲基-1H-吡唑-3-基)苯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

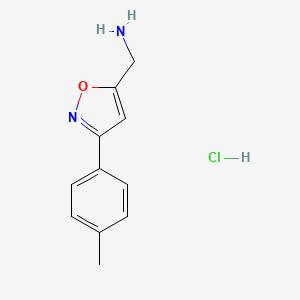

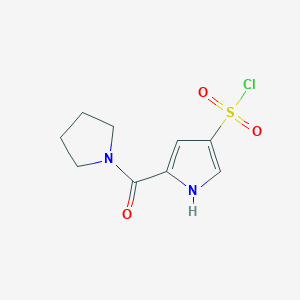

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 1003017-90-0 . It has a molecular weight of 197.2 . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The InChI code for “4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a powder . It has a molecular weight of 197.2 .科学研究应用

抗氧化活性

吡唑衍生物,例如4-(4-甲酰基-1-甲基-1H-吡唑-3-基)苯腈,因其抗氧化性能而受到研究。这些化合物可以清除对生物系统有害的自由基。抗氧化活性对于预防氧化应激相关的疾病至关重要,包括癌症和心血管疾病 .

抗癌潜力

研究表明,吡唑化合物对各种人类癌细胞系表现出细胞毒性。它们可以诱导细胞凋亡,特别是通过p53介导的途径,这是一种程序性细胞死亡形式,对于阻止癌细胞增殖至关重要 .

药物开发

吡唑环是许多上市药物中常见的基序。它在像4-(4-甲酰基-1-甲基-1H-吡唑-3-基)苯腈这样的化合物中的存在表明了药物开发的潜力,特别是作为创造新的药理活性分子的支架 .

催化

吡唑衍生物可用作各种化学反应中的催化剂。它们促进反应的能力使它们在合成化学中变得有价值,可以更有效地生产复杂分子 .

磁性纳米材料

吡唑基化合物的结构特征使其能够被掺入磁性纳米材料中。这些材料在不同的领域都有应用,包括生物传感、药物递送和环境修复 .

抗菌特性

这些化合物对多种细菌表现出抗菌活性,包括革兰氏阳性和革兰氏阴性菌。这使它们成为开发新型抗生素或防腐剂的有趣候选者 .

生物学特性

吡唑以其多种生物活性而闻名,例如抗炎、镇痛和驱虫特性。这种广泛的生物效应在多个治疗领域开辟了研究途径 .

除草剂用途

吡唑化合物的结构已被用于除草剂应用。它们抑制杂草生长而不影响所需作物的能力对农业实践有益 .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds with a pyrazole core have been shown to exhibit cytotoxicity against several human cell lines , suggesting that this compound may also target cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

This disruption could lead to cell death, explaining the compound’s potential cytotoxic properties .

Biochemical Pathways

Related compounds have been shown to activate autophagy proteins as a survival mechanism, with the predominant pathway of cell death being p53-mediated apoptosis . This suggests that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile may also influence these pathways.

Result of Action

Based on the potential cytotoxic properties of similar compounds , it can be inferred that this compound may lead to cell death in targeted cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other small molecules .

生化分析

Biochemical Properties

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are primarily mediated through the binding of the compound to specific active sites on enzymes, altering their conformation and activity.

Cellular Effects

The effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and lipid peroxides, which can affect various cellular components . This oxidative stress can result in changes in gene expression and metabolic flux, ultimately impacting cell survival and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can exhibit lower EC50 values and a broader spectrum of activity over time, indicating its potential for sustained biological activity . Its stability and degradation products must be carefully monitored to ensure consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can exhibit therapeutic effects. For instance, pyrazole derivatives, including this compound, have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the production of free radicals and reactive oxygen species (ROS) through its interaction with metabolic enzymes . These interactions can lead to changes in cellular metabolism and energy production, affecting overall cellular function and health.

属性

IUPAC Name |

4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIMSCXLGDPSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)